molecular formula C6H6N6 B1444347 5-(1H-tetrazol-5-yl)pyridin-2-amine CAS No. 13566-35-3

5-(1H-tetrazol-5-yl)pyridin-2-amine

Cat. No.: B1444347
CAS No.: 13566-35-3
M. Wt: 162.15 g/mol
InChI Key: IAGOSDIWNXIKMH-UHFFFAOYSA-N
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Description

5-(1H-tetrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a tetrazole and a pyridine ring.

Biochemical Analysis

Biochemical Properties

5-(1H-tetrazol-5-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as guanylate cyclase, which is involved in the synthesis of cyclic guanosine monophosphate (cGMP). The interaction between this compound and guanylate cyclase can lead to the modulation of cGMP levels, thereby influencing various physiological processes. Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their activity and downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, such as the cGMP-dependent protein kinase pathway. By modulating the activity of guanylate cyclase and subsequently altering cGMP levels, this compound can impact gene expression and cellular metabolism. For example, increased cGMP levels can lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate target proteins involved in various cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an allosteric modulator of guanylate cyclase, enhancing its activity and promoting the synthesis of cGMP. The increased cGMP levels can then activate cGMP-dependent protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to this compound may lead to sustained changes in cGMP levels and associated cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound may exert beneficial effects by modulating cGMP levels and enhancing cellular functions. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cellular damage. Threshold effects have been observed, where a specific dosage range elicits optimal responses without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may have distinct biological activities and contribute to the overall effects of this compound on cellular processes. Additionally, the compound’s influence on metabolic flux and metabolite levels can further modulate its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, depending on factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins involved in signal transduction pathways. Alternatively, it may be targeted to the nucleus, influencing gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine typically involves multicomponent reactions. One common method is the Ugi-azide four-component reaction (azido-Ugi 4CR), which involves the reaction of an aldehyde, an amine, an isocyanide, and an azide . The intermediate product is then subjected to deprotection and cyclization processes to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1H-tetrazol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted tetrazole and pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-tetrazol-5-yl)pyridin-2-amine is unique due to its combination of a tetrazole and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGOSDIWNXIKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13566-35-3
Record name 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-cyanopyridine (1.0 g), sodium azide (1.1 g), ammonium chloride (890 mg), and DMF (15 mL) were stirred for 2 hours and 15 minutes at 100° C. The reaction solution was directly purified by silica gel chromatography (ethyl acetate, then ethyl acetate:methanol:concentrated aqueous ammonia=6:2:1) to obtain the titled compound (860 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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